N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide
Description
N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a synthetic small molecule featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. The pyrazole moiety is linked via an ethyl chain to a tetrahydropyran (oxane) ring, which is further substituted with a phenyl group and a carboxamide at the 4-position.
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O2/c22-21(23,24)18-14-17(15-6-7-15)27(26-18)11-10-25-19(28)20(8-12-29-13-9-20)16-4-2-1-3-5-16/h1-5,14-15H,6-13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSOVSICYIQWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the tetrahydropyran ring: This can be synthesized via cyclization reactions involving dihydropyran and suitable nucleophiles.
Coupling reactions: The final step involves coupling the pyrazole and tetrahydropyran intermediates using amide bond formation techniques, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or hydride donors like lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: The trifluoromethyl group and other substituents can be replaced via nucleophilic or electrophilic substitution reactions, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Sodium hydride, alkyl halides, or other nucleophiles/electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, due to its unique structural features and biological activities.
Industry: Used in the development of new materials and chemicals with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group and pyrazole ring are known to enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Below is a detailed analysis:
Structural Features
The compound shares a pyrazole core with derivatives described in the evidence, such as 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Key differences include:
- Substituents on Pyrazole : The target compound incorporates a cyclopropyl group (enhancing conformational rigidity) and a trifluoromethyl group (improving metabolic stability and lipophilicity) instead of substituted phenyl or nitro groups .
- Linker and Terminal Groups : The ethyl linker and oxane-carboxamide group distinguish it from the carbothioamide (-C=S) and isoxazole-containing analogs in the evidence. The oxane ring may enhance solubility compared to aromatic isoxazole systems .
Pharmacological Implications
Hypothetical Binding and Selectivity
- The trifluoromethyl group in the target compound may strengthen hydrophobic interactions in enzyme binding pockets, similar to nitro groups in compounds but with improved metabolic stability .
- The oxane-carboxamide moiety may engage in hydrogen bonding (via -CONH₂), contrasting with the thioamide (-CSNH₂) in compounds, which has weaker hydrogen-bonding capacity but higher lipophilicity .
Biological Activity
N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C₁₅H₁₆F₃N₃O₂
- Molecular Weight : 359.367 g/mol
- CAS Number : 1006682-82-1
The presence of the cyclopropyl and trifluoromethyl groups in the pyrazole moiety contributes to its unique biological properties.
Research indicates that this compound interacts with various biological targets, particularly in the modulation of cannabinoid receptors. The following mechanisms have been identified:
- CB1 Receptor Antagonism : The compound exhibits strong binding affinity to cannabinoid type 1 (CB1) receptors, which are implicated in appetite regulation and metabolic processes. In vitro studies have shown K(i) values less than 5 nM, indicating potent antagonistic activity .
- Metabolic Effects : In animal models, compounds with similar structures have demonstrated efficacy in reducing serum lipid levels and improving metabolic syndrome parameters .
- Insecticidal Activity : Preliminary bioassays suggest that derivatives of this compound possess insecticidal properties against various pests, indicating potential agricultural applications .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications in the chemical structure influence biological activity:
- Cyclopropyl Substitution : The cyclopropyl group enhances receptor binding and metabolic stability.
- Trifluoromethyl Group : This group is crucial for increasing lipophilicity, which aids in crossing biological membranes and enhances bioavailability.
A table summarizing key findings from SAR studies is presented below:
| Compound | CB1 Binding Affinity (K(i) nM) | Metabolic Effects | Insecticidal Activity |
|---|---|---|---|
| 11r | < 5 | Significant lipid reduction | Moderate (50% mortality) |
| 14q | < 10 | Minimal | High (70% mortality) |
Case Study 1: Cannabinoid Receptor Modulation
In a study focusing on the pharmacological profile of pyrazole derivatives, this compound was evaluated for its effects on food intake and weight management in rodent models. Results indicated a significant reduction in food consumption correlating with increased levels of circulating lipids, suggesting a potential role in obesity treatment.
Case Study 2: Agricultural Applications
Another investigation assessed the insecticidal properties of this compound against agricultural pests. The results showed that at concentrations of 500 mg/L, the compound exhibited lethal activity against Mythimna separate and Helicoverpa armigera, outperforming traditional insecticides .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|
| Pyrazole alkylation | K₂CO₃, DMF, R.T., 12h | Use excess RCH₂Cl (1.1 eq) | |
| Oxane cyclization | H₂SO₄, reflux | Monitor by TLC to avoid over-acidification | – |
| Carboxamide coupling | EDCI, HOBt, DCM, 0°C to R.T. | Pre-activate carboxylic acid for 30 min |
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane geometry and trifluoromethyl group presence. ¹⁹F NMR quantifies CF₃ purity .
- X-ray Crystallography : Resolves stereochemistry of the oxane ring and pyrazole-ethyl linker conformation (e.g., torsion angles < 10° deviation from ideal geometry) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₅F₃N₂O₂).
Basic: What strategies address low yields in alkylation steps during synthesis?
Answer: Low yields in pyrazole alkylation (e.g., <50%) arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Solvent Optimization : Replace DMF with THF or acetone to reduce polarity .
- Temperature Control : Gradual warming from 0°C to R.T. to minimize byproducts.
- Catalytic KI : Enhances nucleophilic substitution efficiency .
Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties?
Answer: The CF₃ group increases metabolic stability and lipophilicity (logP +0.5–1.0). Key
Table 2: Impact of CF₃ on Physicochemical Properties
| Property | With CF₃ | Without CF₃ (Analog) | Reference |
|---|---|---|---|
| Melting Point (°C) | 287.5–293.5 | 230–235 | |
| LogP (calculated) | 3.8 ± 0.2 | 2.9 ± 0.3 | – |
| Metabolic Stability | t₁/₂ > 120 min (S9 assay) | t₁/₂ ~45 min |
Advanced: What in silico methods predict biological targets for this compound?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR) or cytochrome P450 enzymes. The pyrazole core shows affinity for hydrophobic pockets .
- Pharmacophore Mapping : Matches the trifluoromethyl-oxane motif to anti-inflammatory targets (COX-2) .
Advanced: How to design SAR studies for this compound?
Answer:
- Core Modifications : Replace cyclopropane with cyclobutane to test steric tolerance.
- Substituent Screening : Vary phenyl groups on the oxane ring to assess π-π stacking effects.
- Activity Cliffs : Compare trifluoromethyl vs. methylsulfonyl analogs in enzyme inhibition assays .
Advanced: What are the challenges in introducing the cyclopropyl group?
Answer: Cyclopropane synthesis via Simmons–Smith reactions often faces:
- Ring Strain : Use low-temperature (‒78°C) conditions to stabilize intermediates.
- Regioselectivity : Direct cyclopropanation to the pyrazole’s 5-position requires Zn/Cu couples .
Advanced: How to resolve discrepancies in biological activity data across studies?
Answer: Contradictions (e.g., IC₅₀ variability in kinase assays) arise from assay conditions. Solutions include:
- Standardized Protocols : Fix ATP concentrations (e.g., 10 µM) and incubation times .
- Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
